N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine
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Overview
Description
“N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . Amini et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Bicyclic Compounds
The synthesis of bicyclic compounds, including imidazoles, triazoles, and triazines, from N-cyanolactam 2-imines demonstrates the versatility of these NCNC building blocks. These reactions facilitate the formation of partially saturated bicyclic compounds, highlighting a foundational method in creating complex structures for various applications in medicinal chemistry and material science (Pätzel, Bohrisch, & Liebscher, 1991).
Antimicrobial and Antioxidant Agents
Research on the synthesis and characterization of certain imidazole derivatives has revealed potent antimicrobial and hydrogen peroxide scavenging agents. This indicates the potential of such compounds in developing new therapeutic agents that could address microbial resistance and oxidative stress-related diseases (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Photochemical Properties for Therapeutic Applications
The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which have high singlet oxygen quantum yield, showcases the compound's potential in photodynamic therapy (PDT). Its remarkable photochemical properties make it a candidate for cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
pH-sensitive Linkers for Drug Delivery
The development of N-linked imidazoles as pH-sensitive linkers offers a new avenue for cancer drug delivery systems. These linkers can be tuned to release therapeutic agents under mildly acidic conditions, such as those found in the tumor microenvironment, thereby enhancing the efficacy and specificity of cancer treatments (Kong, Luong, Manorek, Howell, & Yang, 2007).
Stereoselective Synthesis of Isoxazolidines
The copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines to stereoselectively synthesize methyleneoxy-substituted isoxazolidines highlights an innovative approach in organic synthesis. This method provides a pathway to produce isoxazolidines with excellent yields and diastereoselectivities, which are useful in drug discovery and chemical biology (Karyakarte, Smith, & Chemler, 2012).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities of imidazole-containing compounds , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the particular biological target and system.
Future Directions
Properties
IUPAC Name |
(NZ)-N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVBCCBWSXJBJH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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